4-Bromo-6-fluoropicolinic acid
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Overview
Description
4-Bromo-6-fluoropicolinic acid is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination of 6-fluoropicolinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted picolinic acid derivatives.
- Biaryl compounds from coupling reactions.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Bromo-6-fluoropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropicolinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biochemical pathways.
Comparison with Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure with a carboxylic acid group and halogen substitutions.
6-Bromo-2-fluoropyridine: Another halogenated pyridine derivative.
4-Chloro-6-fluoropicolinic acid: Chlorine substitution instead of bromine.
Uniqueness: 4-Bromo-6-fluoropicolinic acid is unique due to the specific positions of the bromine and fluorine atoms on the pyridine ring, which can significantly affect its chemical reactivity and biological activity compared to other halogenated derivatives.
Properties
CAS No. |
1260667-90-0 |
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Molecular Formula |
C6H3BrFNO2 |
Molecular Weight |
220.00 g/mol |
IUPAC Name |
4-bromo-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
InChI Key |
GBKIPBMFLYLUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)Br |
Origin of Product |
United States |
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